molecular formula C15H23N5O5 B013484 Dihydrozeatin riboside CAS No. 22663-55-4

Dihydrozeatin riboside

Cat. No.: B013484
CAS No.: 22663-55-4
M. Wt: 353.37 g/mol
InChI Key: DBVVQDGIJAUEAZ-UHFFFAOYSA-N
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Description

Dihydrozeatin riboside is a type of cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. Cytokinins are known for their ability to promote cell division, influence nutrient mobilization, and delay leaf senescence. This compound is particularly significant due to its involvement in various physiological processes in plants, including seed germination and seedling establishment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrozeatin riboside can be synthesized through a multi-step process. One common method involves the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, such as the use of genetically modified microorganisms or plant cell cultures. These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Dihydrozeatin riboside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce a variety of substituted ribosides .

Scientific Research Applications

Dihydrozeatin riboside has a wide range of applications in scientific research:

Mechanism of Action

Dihydrozeatin riboside exerts its effects by interacting with specific cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events, leading to changes in gene expression and cellular activities. This mechanism is crucial for its role in promoting cell division, delaying senescence, and enhancing stress tolerance .

Comparison with Similar Compounds

  • Trans-zeatin riboside
  • Cis-zeatin riboside
  • N6-(2-isopentenyl)adenosine

Comparison: Dihydrozeatin riboside is unique among cytokinins due to its specific structure and the presence of a saturated side chain. This structural difference influences its binding affinity to cytokinin receptors and its overall biological activity. Compared to trans-zeatin riboside and cis-zeatin riboside, this compound has been found to have distinct effects on plant growth and development, making it a valuable tool for studying cytokinin functions .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVVQDGIJAUEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336404
Record name 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-55-4
Record name 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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